![molecular formula C17H23NO7S B2473196 Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate CAS No. 946237-69-0](/img/structure/B2473196.png)
Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate
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Overview
Description
The compound seems to contain a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis
There are reports of similar compounds being synthesized via a Pd-catalyzed C-N cross-coupling . This suggests that the compound might also undergo similar reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques . Thermal decomposition behavior has also been studied .Scientific Research Applications
- Synthesis : Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate (referred to as compound 4a) was synthesized by reacting chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent. Chalcones were prepared via the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .
- Evaluation : Compound 4a exhibited excellent antifungal activity, along with other derivatives (4c, 4g, and 4h). Additionally, 4a and 4d demonstrated remarkable antibacterial activity compared to other compounds .
- Application : The compound has been used for detecting the carcinogenic heavy metal ion lead (Pb^2+) via an electrochemical approach. A thin layer of the compound was deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) to create a sensitive and selective Pb^2+ sensor .
- Design and Synthesis : Researchers have designed and synthesized a series of 1-benzo[d][1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties. These compounds were evaluated for their antiproliferative activity against cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
- Anti-inflammatory, Anti-viral, and Anti-tumor : Benzo[d][1,3]dioxole derivatives, including those containing pyrazole moieties, have demonstrated anti-inflammatory, anti-viral, and anti-tumor properties in various studies .
- Analgesic and Anti-hypertensive : Some derivatives exhibit analgesic and anti-hypertensive effects .
- Herbicide and Insecticide : Certain compounds have been investigated for herbicidal and insecticidal activities .
- Starting Material : Benzo[d][1,3]dioxole serves as a valuable starting material for synthesizing bioactive compounds due to its versatile chemistry and biological relevance .
Antimicrobial Activity
Heavy Metal Ion Detection
Anticancer Properties
Other Pharmacological Activities
Bioactive Compound Synthesis
Pharmaceutical Interest
Future Directions
The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .
properties
IUPAC Name |
methyl 1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO7S/c1-22-17(19)13-5-7-18(8-6-13)26(20,21)10-2-9-23-14-3-4-15-16(11-14)25-12-24-15/h3-4,11,13H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLQAXDWULYZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate |
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